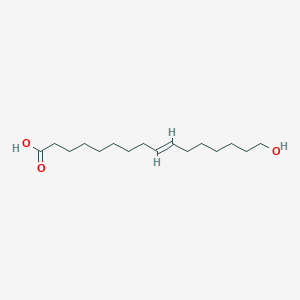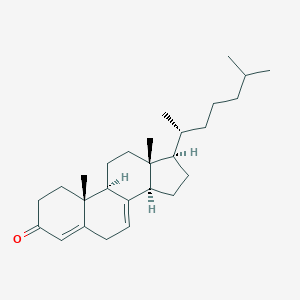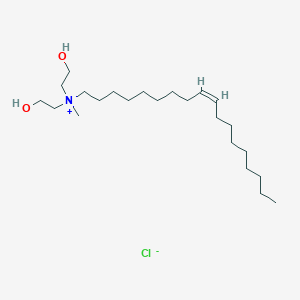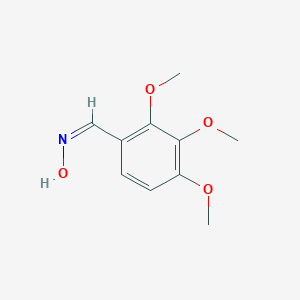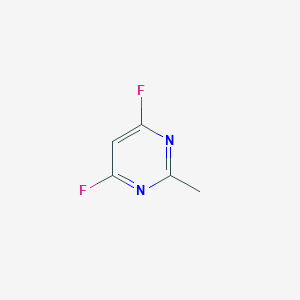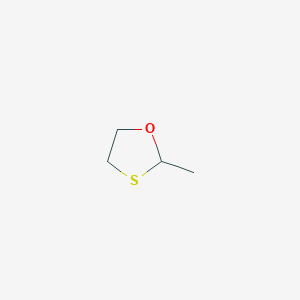
2-Methyl-1,3-oxathiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-oxathiolane is a highly reactive organic compound that belongs to the class of heterocyclic compounds. It is a six-membered ring containing one sulfur and one oxygen atom, with a methyl group attached to one of the carbon atoms. This compound has received significant attention in the scientific community due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2-Methyl-1,3-oxathiolane is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. It can react with various electrophiles, including carbonyl compounds, epoxides, and halogens, to form new compounds.
生化和生理效应
The biochemical and physiological effects of 2-Methyl-1,3-oxathiolane are not well studied, but it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, and no adverse effects have been reported in humans.
实验室实验的优点和局限性
The advantages of using 2-Methyl-1,3-oxathiolane in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its instability in air and water, and its sensitivity to light and heat. It also requires careful handling due to its potential to react with other compounds.
未来方向
There are several future directions for the study of 2-Methyl-1,3-oxathiolane. One potential direction is the synthesis of new compounds using 2-Methyl-1,3-oxathiolane as a building block, with potential applications in drug discovery and material science. Another direction is the study of its mechanism of action and its potential as a reagent for the modification of proteins and peptides. Finally, the development of new methods for the synthesis of 2-Methyl-1,3-oxathiolane and its derivatives could lead to improved yields and simplified procedures for its use in various fields.
合成方法
The synthesis of 2-Methyl-1,3-oxathiolane can be achieved through several methods, including the reaction of 2-chloroethanol with potassium sulfide, the reaction of 2-chloroethanol with sodium sulfide, and the reaction of 2-chloroethanol with thiourea. Among these methods, the reaction of 2-chloroethanol with potassium sulfide is the most commonly used method due to its high yield and simplicity.
科学研究应用
2-Methyl-1,3-oxathiolane has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of various compounds, including heterocyclic compounds, chiral ligands, and pharmaceutical intermediates. In biochemistry, it is used as a reagent for the modification of proteins and peptides, and as a probe for the study of enzyme mechanisms. In material science, it is used as a precursor for the synthesis of polymers and nanomaterials.
属性
CAS 编号 |
17642-74-9 |
|---|---|
产品名称 |
2-Methyl-1,3-oxathiolane |
分子式 |
C4H8OS |
分子量 |
104.17 g/mol |
IUPAC 名称 |
2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C4H8OS/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 |
InChI 键 |
QNNPPEKCYFEVCF-UHFFFAOYSA-N |
SMILES |
CC1OCCS1 |
规范 SMILES |
CC1OCCS1 |
同义词 |
2-METHYL-1,3-OXATHIOLANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
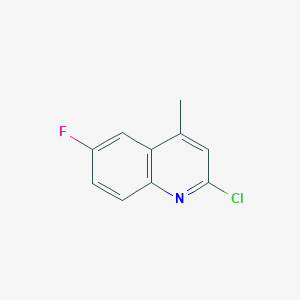
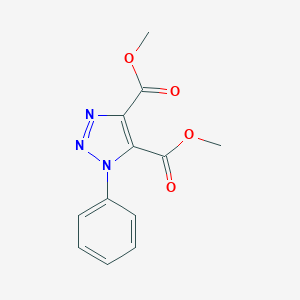
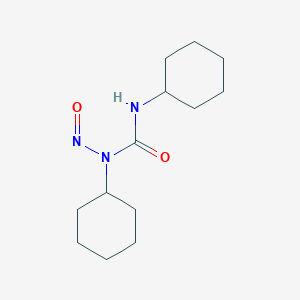
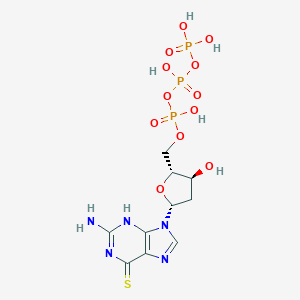
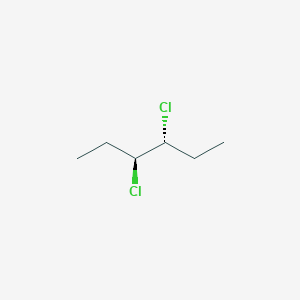
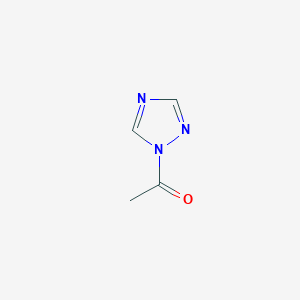
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
